N-(4-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyl group, an imine linkage, and an acetamide moiety. It is known for its potential biological activities and is often studied for its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)acetamide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-aminoacetophenone. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using automated reactors to ensure consistency and purity. The use of high-purity reagents and controlled reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine linkage to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)acetamide
- N-(4-{[(E)-(2-hydroxy-3-naphthyl)methylidene]amino}phenyl)acetamide
Uniqueness
N-(4-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)acetamide is unique due to its specific structural features, such as the naphthyl group and the imine linkage, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and a broader range of applications in scientific research.
Properties
Molecular Formula |
C19H16N2O2 |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-[4-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C19H16N2O2/c1-13(22)21-16-9-7-15(8-10-16)20-12-18-17-5-3-2-4-14(17)6-11-19(18)23/h2-12,23H,1H3,(H,21,22) |
InChI Key |
BWGKTGISDMYZSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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